2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one
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Overview
Description
2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex heterocyclic compound It features a unique structure that combines a pyridoquinazoline core with benzyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a benzyl-substituted aniline derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The specific pathways involved depend on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridoquinazoline derivatives and benzyl-substituted heterocycles. Examples include:
- 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
What sets 2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one apart is its specific combination of substituents and the resulting structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24N2O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-benzyl-7,10,12,12-tetramethyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C22H24N2O/c1-15-10-18-16(2)12-22(3,4)24-14-23(13-17-8-6-5-7-9-17)21(25)19(11-15)20(18)24/h5-12H,13-14H2,1-4H3 |
InChI Key |
ONPFHIPTRQBOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)N(CN3C(C=C2C)(C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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